11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20029961
InChI: InChI=1S/C26H24N2O4/c1-16-14-20-24(22(29)15-16)25(23-8-5-13-32-23)28(21-7-4-3-6-19(21)27-20)26(30)17-9-11-18(31-2)12-10-17/h3-13,16,25,27H,14-15H2,1-2H3
SMILES:
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol

11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC20029961

Molecular Formula: C26H24N2O4

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
IUPAC Name 6-(furan-2-yl)-5-(4-methoxybenzoyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C26H24N2O4/c1-16-14-20-24(22(29)15-16)25(23-8-5-13-32-23)28(21-7-4-3-6-19(21)27-20)26(30)17-9-11-18(31-2)12-10-17/h3-13,16,25,27H,14-15H2,1-2H3
Standard InChI Key PMKHIXTVTHTQKW-UHFFFAOYSA-N
Canonical SMILES CC1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)OC)C5=CC=CO5)C(=O)C1

Introduction

Structural Overview

The compound features:

  • Core Framework: A dibenzo[b,e] diazepinone scaffold.

  • Substituents:

    • A furan ring at position 11.

    • A 4-methoxyphenyl carbonyl group at position 10.

    • A methyl group at position 3.

Key Structural Insights:

  • The dibenzo[b,e] diazepinone core is a seven-membered diazepine ring fused with two benzene rings.

  • The presence of a furan moiety (a heterocyclic aromatic ring) and a methoxy-substituted phenyl group enhances the molecule's electronic and steric properties.

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, general synthetic strategies for similar dibenzo[b,e] diazepinones involve:

  • Formation of the Diazepinone Core: Typically achieved through cyclization reactions involving diamines and suitable carbonyl precursors.

  • Functionalization:

    • Introduction of the furan group via electrophilic substitution or coupling reactions.

    • Attachment of the methoxyphenyl carbonyl group through Friedel-Crafts acylation or related methods.

Example from Related Literature:

Dibenzo[b,e] diazepinones have been synthesized using microwave-assisted methods to improve reaction efficiency and yield .

Potential Applications

This compound may serve as:

  • An intermediate in the synthesis of pharmaceuticals targeting CNS disorders.

  • A scaffold for designing inhibitors of hepatitis C virus (HCV) NS5B polymerase .

  • A candidate for anti-inflammatory drug development.

Table: Comparison with Related Dibenzo[b,e]14diazepinones

Compound NameBiological ActivityKey Structural Modifications
11-(4-Methoxyphenyl)-3,3-dimethyl derivative Antidepressant and antimicrobialMethyl groups at position 3
Fluoro-substituted derivatives Hepatitis C polymerase inhibitionFluorine atoms on diazepine core
Methoxy-benzodifuranyl oxadiazepines COX-2 selective anti-inflammatory agentsBenzodifuranyl substitution

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